molecular formula C8H22O9P2V B14698032 Diethyl hydrogen phosphate;oxovanadium CAS No. 31273-06-0

Diethyl hydrogen phosphate;oxovanadium

Cat. No.: B14698032
CAS No.: 31273-06-0
M. Wt: 375.14 g/mol
InChI Key: OKXYWOWJURWGNV-UHFFFAOYSA-N
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Description

Diethyl hydrogen phosphate;oxovanadium is a compound that combines the properties of diethyl hydrogen phosphate and oxovanadium Diethyl hydrogen phosphate is an organophosphorus compound with the formula (C₂H₅O)₂P(O)H, commonly used as a reagent in organic synthesis Oxovanadium refers to vanadium in its +4 oxidation state, often coordinated with oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl hydrogen phosphate can be synthesized by reacting phosphorus trichloride with ethanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ]

Oxovanadium complexes can be synthesized using various methods, including hydrothermal synthesis and coordination with donor ligands. For example, oxovanadium(IV) complexes with [NNO] donor ligands can be synthesized and characterized by techniques such as ESI-HRMS, elemental analysis, and spectroscopic methods .

Industrial Production Methods

Industrial production of diethyl hydrogen phosphate typically involves large-scale reactions using phosphorus trichloride and ethanol under controlled conditions. Oxovanadium complexes are produced using hydrothermal methods, which are advantageous for their simplicity and ability to produce high-purity materials .

Chemical Reactions Analysis

Types of Reactions

Diethyl hydrogen phosphate undergoes various reactions, including hydrolysis, transesterification, and P-alkylation. For example, it can hydrolyze to form phosphorous acid or undergo transesterification with alcohols to form different phosphonates .

Oxovanadium complexes are known to participate in oxidation and cycloaddition reactions. For instance, oxovanadium(IV) complexes can catalyze the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates .

Common Reagents and Conditions

Major Products

    Hydrolysis: Phosphorous acid.

    Transesterification: Various phosphonates.

    Cycloaddition: Cyclic carbonates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl hydrogen phosphate;oxovanadium is unique due to its combination of organophosphorus and oxovanadium properties, making it versatile in both organic synthesis and biological applications. Its ability to catalyze the formation of cyclic carbonates and its potential as an insulin-mimetic agent highlight its distinct advantages over similar compounds .

Properties

CAS No.

31273-06-0

Molecular Formula

C8H22O9P2V

Molecular Weight

375.14 g/mol

IUPAC Name

diethyl hydrogen phosphate;oxovanadium

InChI

InChI=1S/2C4H11O4P.O.V/c2*1-3-7-9(5,6)8-4-2;;/h2*3-4H2,1-2H3,(H,5,6);;

InChI Key

OKXYWOWJURWGNV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(O)OCC.CCOP(=O)(O)OCC.O=[V]

Origin of Product

United States

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